molecular formula C11H13BO5 B1316329 3,5-Diformyl-2-isopropoxyphenylboronic acid CAS No. 1072951-68-8

3,5-Diformyl-2-isopropoxyphenylboronic acid

Cat. No. B1316329
M. Wt: 236.03 g/mol
InChI Key: MZTOPIAFLPHQPO-UHFFFAOYSA-N
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Description

3,5-Diformyl-2-isopropoxyphenylboronic Acid is a self-assembled active agent with antimicrobial and antiviral properties .


Synthesis Analysis

3,5-Diformyl-2-isopropoxyphenylboronic acid can be synthesized by the reaction of 3,5-diisopropoxybenzaldehyde with boronic acid in the presence of a catalyst like palladium on carbon. The synthesis process involves the formation of a carbon-boron bond, which is facilitated by the catalyst.


Molecular Structure Analysis

The molecular formula of 3,5-Diformyl-2-isopropoxyphenylboronic acid is C11H13BO5 . The molecular weight is 236.03 .


Chemical Reactions Analysis

3,5-Diformyl-2-isopropoxyphenylboronic acid is a derivative of boronic acid. Boronic acid can activate various DNA cross-linking agents . It is also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The melting point of 3,5-Diformyl-2-isopropoxyphenylboronic acid is 109-113°C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Organic Synthesis

    • Summary of the application : 3,5-Diformyl-2-isopropoxyphenylboronic acid is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are powerful tools for constructing carbon-carbon bonds between a boronic acid and a haloarene or vinyl halide, mediated by a palladium catalyst.
    • Methods of application : The presence of the two formyl groups (CHO) at positions 3 and 5 of the molecule allows for further functionalization through various reactions like aldol condensation, reductive amination, or Knoevenagel condensation. This enables the synthesis of complex organic molecules with diverse functionalities.
    • Results or outcomes : The outcomes of these reactions are complex organic molecules with diverse functionalities.
  • Medicinal Chemistry

    • Summary of the application : The unique combination of functional groups in 3,5-Diformyl-2-isopropoxyphenylboronic acid makes it a potential candidate for the development of new drugs.
    • Methods of application : The boronic acid moiety can participate in various interactions with biological targets, such as enzymes or receptors, while the formyl groups can serve as points for further chemical modifications to improve binding affinity and pharmacological properties.
    • Results or outcomes : Studies have explored its potential in areas like antimicrobial agents and anticancer agents.
  • Material Science

    • Summary of the application : 3,5-Diformyl-2-isopropoxyphenylboronic acid can be used as a building block for the synthesis of new functional materials.
    • Methods of application : The boronic acid group can participate in self-assembly processes leading to the formation of ordered structures with unique properties. Additionally, the formyl groups can be further modified to introduce various functionalities.
    • Results or outcomes : The design of materials with tailored properties for applications in areas like organic electronics and sensors.
  • DNA Cross-linking Agents Activation

    • Summary of the application : Boronic acid, a derivative of 3,5-Diformyl-2-isopropoxyphenylboronic acid, can activate various DNA cross-linking agents .
    • Methods of application : The boronic acid group can disrupt essential bacterial processes, making it a potential starting point for developing novel antibiotics .
    • Results or outcomes : The molecule’s ability to interact with specific enzymes or receptors involved in cancer cell growth and proliferation is being investigated for its potential in cancer treatment .
  • Organic Electronics

    • Summary of the application : 3,5-Diformyl-2-isopropoxyphenylboronic acid can be used for the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OPVs).
    • Methods of application : The boronic acid group can participate in self-assembly processes leading to the formation of ordered structures with unique properties. Additionally, the formyl groups can be further modified to introduce various functionalities.
    • Results or outcomes : The design of materials with tailored properties for applications in areas like organic electronics.
  • Sensors

    • Summary of the application : The molecule’s ability to bind specific molecules can be exploited for the development of selective and sensitive sensors for various analytes.
    • Methods of application : The boronic acid group can participate in self-assembly processes leading to the formation of ordered structures with unique properties. Additionally, the formyl groups can be further modified to introduce various functionalities.
    • Results or outcomes : The design of materials with tailored properties for applications in areas like sensors.
  • DNA Cross-linking Agents Activation

    • Summary of the application : Boronic acid, a derivative of 3,5-Diformyl-2-isopropoxyphenylboronic acid, can activate various DNA cross-linking agents .
    • Methods of application : The boronic acid group can disrupt essential bacterial processes, making it a potential starting point for developing novel antibiotics .
    • Results or outcomes : The molecule’s ability to interact with specific enzymes or receptors involved in cancer cell growth and proliferation is being investigated for its potential in cancer treatment .
  • Organic Electronics

    • Summary of the application : 3,5-Diformyl-2-isopropoxyphenylboronic acid can be used for the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OPVs).
    • Methods of application : The boronic acid group can participate in self-assembly processes leading to the formation of ordered structures with unique properties. Additionally, the formyl groups can be further modified to introduce various functionalities.
    • Results or outcomes : The design of materials with tailored properties for applications in areas like organic electronics.
  • Sensors

    • Summary of the application : The molecule’s ability to bind specific molecules can be exploited for the development of selective and sensitive sensors for various analytes.
    • Methods of application : The boronic acid group can participate in self-assembly processes leading to the formation of ordered structures with unique properties. Additionally, the formyl groups can be further modified to introduce various functionalities.
    • Results or outcomes : The design of materials with tailored properties for applications in areas like sensors.

Safety And Hazards

3,5-Diformyl-2-isopropoxyphenylboronic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be handled with care, and protective measures such as wearing gloves and eye protection should be taken .

Future Directions

The Suzuki–Miyaura coupling reaction, in which 3,5-Diformyl-2-isopropoxyphenylboronic acid is used, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that 3,5-Diformyl-2-isopropoxyphenylboronic acid has potential for further applications in organic synthesis .

properties

IUPAC Name

(3,5-diformyl-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO5/c1-7(2)17-11-9(6-14)3-8(5-13)4-10(11)12(15)16/h3-7,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTOPIAFLPHQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC(C)C)C=O)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584902
Record name {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Diformyl-2-isopropoxyphenyl)boronic acid

CAS RN

1072951-68-8
Record name B-[3,5-Diformyl-2-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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